molecular formula C10H12N2O3 B8456325 N-(4-ethyl-3-nitro-phenyl)-acetamide

N-(4-ethyl-3-nitro-phenyl)-acetamide

Cat. No.: B8456325
M. Wt: 208.21 g/mol
InChI Key: VFIIQVVDBAZISM-UHFFFAOYSA-N
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Description

N-(4-Ethyl-3-nitro-phenyl)-acetamide is a nitro-substituted acetamide derivative characterized by an ethyl group at the para position and a nitro group at the meta position on the phenyl ring. Nitro and ethyl substituents are known to influence electronic and steric effects, altering solubility, melting points, and reactivity. For example, nitro groups enhance electrophilic substitution reactions, while ethyl groups may increase lipophilicity, affecting bioavailability .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

N-(4-ethyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C10H12N2O3/c1-3-8-4-5-9(11-7(2)13)6-10(8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

VFIIQVVDBAZISM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • N-(3-Nitrophenyl)-Acetamide (CAS: Not provided): The nitro group at the meta position (as in the target compound) is shared with N-(3-nitrophenyl)-acetamide. This compound’s melting point and solubility differ due to reduced hydrophobicity compared to the ethyl-substituted analog .
  • N-(4-Chloro-3-Nitro-Phenyl)-Acetamide Derivatives: describes N-(4-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}phenyl)acetamide, where a sulfonamide and chloro group introduce strong electron-withdrawing effects. Such substitutions typically lower pKa values and enhance antimicrobial activity compared to alkyl-substituted analogs like the target compound .

Melting Points and Solubility

Compound Substituents Melting Point (°C) Key Properties Source
N-(4-Ethyl-3-nitro-phenyl)-acetamide 4-ethyl, 3-nitro Not reported High lipophilicity (predicted) -
N-(3-Nitrophenyl)-acetamide 3-nitro Not reported Moderate solubility in ethanol
N-(4-Chloro-3-nitro-phenyl)-sulfonamide 4-chloro, 3-nitro, sulfonamide 174–176 Crystalline, polar

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